

A Technical Guide to Afatinib Impurity C for Pharmaceutical Researchers

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Compound of Interest		
Compound Name:	Afatinib Impurity C	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Afatinib Impurity C**, a critical reference standard for the quality control and analytical method development of the tyrosine kinase inhibitor, Afatinib. This document outlines suppliers, physicochemical properties, and detailed analytical methodologies, and provides visual representations of relevant biological pathways and experimental workflows to support research and drug development activities.

Introduction to Afatinib and the Significance of Impurity Profiling

Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Afatinib is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies require stringent monitoring and characterization of all potential impurities. **Afatinib Impurity C** is one such related substance that must be monitored.

Suppliers of Afatinib Impurity C



A number of specialized chemical suppliers provide **Afatinib Impurity C** as a reference standard for analytical and research purposes. It is recommended to request a batch-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data.

Table 1: Prominent Suppliers of Afatinib Impurity C

Supplier	Website	Notes
SRIRAMCHEM	INVALID-LINK	Provides Afatinib Impurity C as a pharmaceutical reference standard with a batch-specific CoA available upon request.[2]
Veeprho	INVALID-LINK	Lists Afatinib Impurity C and provides its CAS number, molecular formula, and weight. [3]
Protheragen	INVALID-LINK	Offers Afatinib Impurity C for research use and lists its chemical synonyms and properties.[4]
Pharmaffiliates	INVALID-LINK	Lists (R)-Afatinib, which is synonymous with Afatinib Impurity C, along with its CAS number and molecular formula. [5]
Daicel Pharma Standards	INVALID-LINK	Provides a range of Afatinib impurity standards and offers a comprehensive Certificate of Analysis with detailed characterization data.[6]

Physicochemical and Analytical Data of Afatinib Impurity C



Afatinib Impurity C is the (R)-isomer of Afatinib. Its accurate characterization is fundamental for its use as a reference standard in analytical testing.

Table 2: Physicochemical and Analytical Properties of Afatinib Impurity C

Parameter	Value	Source(s)
Chemical Name	(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide	[3]
Synonym(s)	(R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7- ((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4- (dimethylamino)but-2-enamide; Afatinib (R)-Isomer	[2][4]
CAS Number	945553-91-3	[2][4]
Molecular Formula	C24H25CIFN5O3	[2][4]
Molecular Weight	485.94 g/mol	[2][4]
Typical Purity (as per CoA)	>90% (Batch specific)	[7]
Storage Conditions	2-8 °C in a well-closed container	[6][7]

Experimental Protocols for the Analysis of Afatinib Impurity C

The accurate quantification of **Afatinib Impurity C** requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.



High-Performance Liquid Chromatography (HPLC) Method

This section details a representative reversed-phase HPLC method for the separation and quantification of Afatinib and its impurities.

Table 3: HPLC Method Parameters for Afatinib Impurity Analysis

Parameter	Condition
Instrument	HPLC with UV or PDA Detector
Column	X-Terra RP-8, 250 x 4.6mm, 5μm
Mobile Phase A	Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0 with o-phosphoric acid)
Mobile Phase B	Acetonitrile:Methanol (70:30 v/v)
Elution Mode	Gradient
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	258 nm
Injection Volume	10 μL
Diluent	Anhydrous ethanol

Source: Representative method compiled from multiple sources.[1][8]

Experimental Protocol:

- Standard Preparation: Accurately weigh and dissolve an appropriate amount of **Afatinib Impurity C** reference standard in the diluent to prepare a stock solution. Further dilute to achieve a working standard concentration within the linear range of the method.
- Sample Preparation: Prepare the Afatinib drug substance or product sample in the diluent to a known concentration.



- Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.
- Data Analysis: Identify and quantify **Afatinib Impurity C** in the sample by comparing its retention time and peak area with that of the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is preferred.

Table 4: LC-MS/MS Method Parameters for Afatinib Impurity Analysis

Parameter	Condition
Instrument	LC system coupled to a triple quadrupole mass spectrometer
Column	C18 column (e.g., 50 x 2.1 mm, 3 μm)
Mobile Phase A	2 mM Ammonium acetate in water + 0.1% formic acid
Mobile Phase B	2 mM Ammonium acetate in methanol + 0.1% formic acid
Elution Mode	Gradient
Flow Rate	0.5 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
Parent Ion (m/z)	486.36
Daughter Ion (m/z)	370.90

Source: Representative method compiled from multiple sources.[8][9][10]



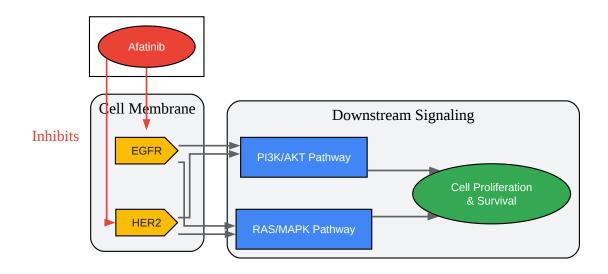
Experimental Protocol:

- Sample Preparation (from plasma):
 - To a 100 μL aliquot of plasma, add an internal standard.
 - Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
 - Dilute the supernatant before injection.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the analytes using the specified gradient program.
 - Detect and quantify the analytes using the specified MRM transitions.
- Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of Afatinib Impurity C in the unknown sample.

Mandatory Visualizations Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the EGFR and HER2 receptors. Overactivation of these pathways is a key driver in the growth and proliferation of certain cancer cells.





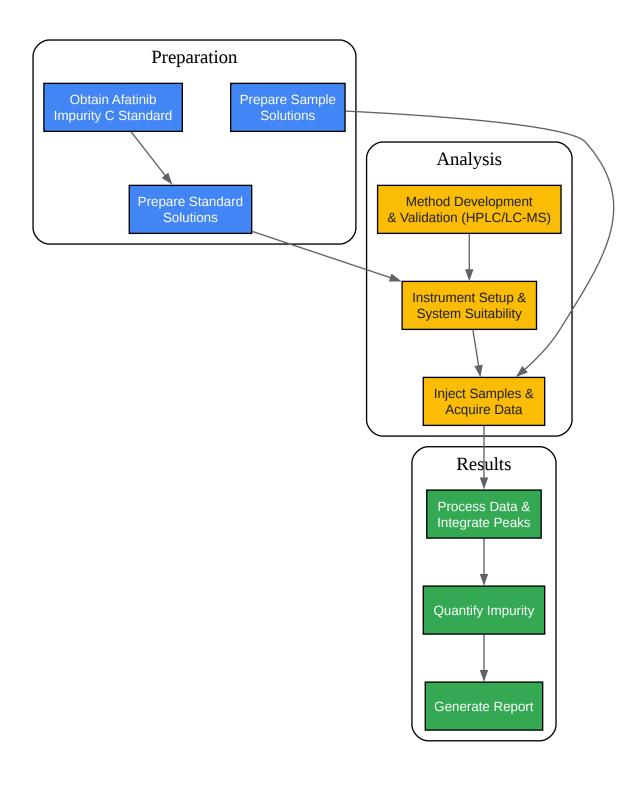
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Caption: Afatinib's mechanism of action.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of **Afatinib Impurity C** using a reference standard.





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Caption: Workflow for impurity analysis.



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